molecular formula C12H18O3 B12058919 3-Hydroxyadamantane-1-acetic acid

3-Hydroxyadamantane-1-acetic acid

Cat. No.: B12058919
M. Wt: 210.27 g/mol
InChI Key: JFMDWSCOQLUOCZ-LRSDLPTKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyadamantane-1-acetic acid typically involves the functionalization of adamantane derivatives. One common method is the hydroxylation of adamantane followed by carboxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and carboxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyadamantane-1-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxyadamantane-1-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxyadamantane-1-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can influence various biological processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxyadamantane-1-carboxylic acid
  • 1-Adamantaneacetic acid
  • 3,5-Dimethyladamantane-1-acetic acid

Uniqueness

3-Hydroxyadamantane-1-acetic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid

InChI

InChI=1S/C12H18O3/c13-10(14)6-11-2-8-1-9(3-11)5-12(15,4-8)7-11/h8-9,15H,1-7H2,(H,13,14)/t8-,9+,11?,12?

InChI Key

JFMDWSCOQLUOCZ-LRSDLPTKSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)CC(=O)O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)CC(=O)O

Origin of Product

United States

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